2-cyclopentyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide
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Overview
Description
2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a pyridopyrimidine moiety, and an acetamide linkage, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it can disrupt the signaling pathways that promote cell proliferation, leading to the inhibition of cancer cell growth . The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine moiety.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
2-CYCLOPENTYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is unique due to its specific structural features, such as the cyclopentyl group and the acetamide linkage, which may contribute to its distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-cyclopentyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14-23-20-18(7-4-12-22-20)21(27)25(14)17-10-8-16(9-11-17)24-19(26)13-15-5-2-3-6-15/h4,7-12,15H,2-3,5-6,13H2,1H3,(H,24,26) |
InChI Key |
FFKGGFZCJSBFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)CC4CCCC4 |
Origin of Product |
United States |
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